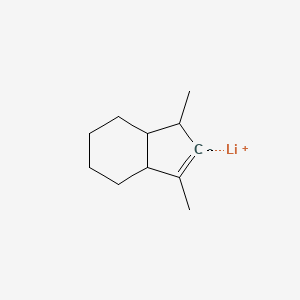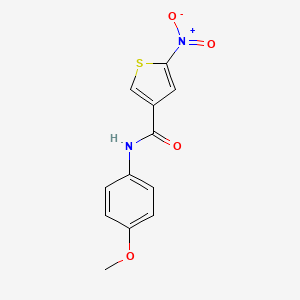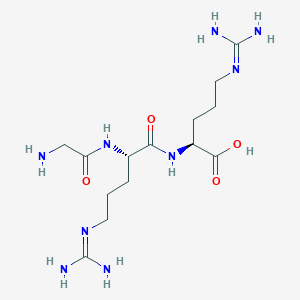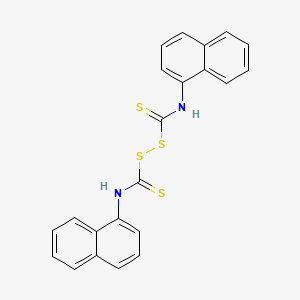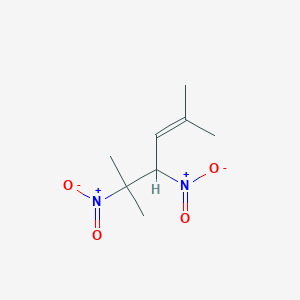![molecular formula C46H92N2O4 B15163138 N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] CAS No. 185682-85-3](/img/structure/B15163138.png)
N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]: is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone linked to two octadecanamide groups via N-(3-hydroxypropyl) linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] typically involves the reaction of butane-1,4-diamine with N-(3-hydroxypropyl)octadecanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used to study the interactions between lipids and proteins due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of similar molecules in biological membranes.
Industry: In industrial applications, N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] can be used as a surfactant or emulsifier in various formulations, including cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting the function of membrane-bound proteins. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
- N,N’-(Butane-1,4-diyl)bis(12-hydroxyoctadecanamide)
- N,N’-Butane-1,4-diylbis(bromo-acetamide)
Comparison: N,N’-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide] is unique due to its specific combination of a butane-1,4-diyl backbone and N-(3-hydroxypropyl)octadecanamide groups. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and the ability to form stable emulsions. Compared to similar compounds, it may offer improved performance in applications requiring amphiphilic molecules with specific functional groups.
Propiedades
Número CAS |
185682-85-3 |
|---|---|
Fórmula molecular |
C46H92N2O4 |
Peso molecular |
737.2 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-N-[4-[3-hydroxypropyl(octadecanoyl)amino]butyl]octadecanamide |
InChI |
InChI=1S/C46H92N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-45(51)47(41-35-43-49)39-33-34-40-48(42-36-44-50)46(52)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49-50H,3-44H2,1-2H3 |
Clave InChI |
RIVXPJUXZZGHFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCCCN(CCCO)C(=O)CCCCCCCCCCCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
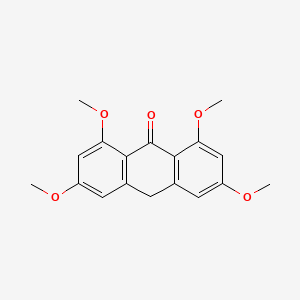
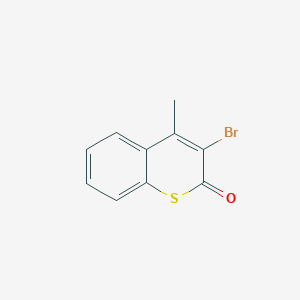

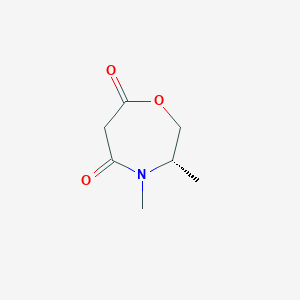
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
